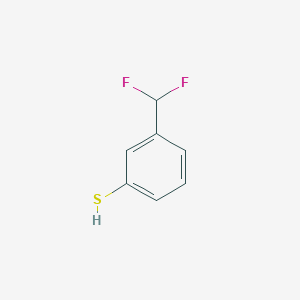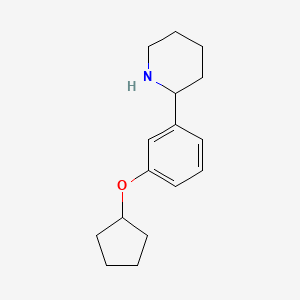
3-Cyclopentyloxy-1-(2-piperidyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyloxy-1-(2-piperidyl)benzene is a chemical compound with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol It is characterized by the presence of a cyclopentyloxy group attached to a benzene ring, which is further substituted with a piperidyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxy-1-(2-piperidyl)benzene typically involves the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced to the benzene ring through an etherification reaction. This involves the reaction of cyclopentanol with a suitable benzene derivative in the presence of an acid catalyst.
Introduction of the Piperidyl Group: The piperidyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the cyclopentyloxy-substituted benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyloxy-1-(2-piperidyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
3-Cyclopentyloxy-1-(2-piperidyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxy-1-(2-piperidyl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyloxy-1-(2-pyridyl)benzene: Similar structure but with a pyridyl group instead of a piperidyl group.
3-Cyclopentyloxy-1-(2-morpholinyl)benzene: Similar structure but with a morpholinyl group instead of a piperidyl group.
3-Cyclopentyloxy-1-(2-pyrrolidyl)benzene: Similar structure but with a pyrrolidyl group instead of a piperidyl group.
Uniqueness
3-Cyclopentyloxy-1-(2-piperidyl)benzene is unique due to the presence of both the cyclopentyloxy and piperidyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-(3-cyclopentyloxyphenyl)piperidine |
InChI |
InChI=1S/C16H23NO/c1-2-8-14(7-1)18-15-9-5-6-13(12-15)16-10-3-4-11-17-16/h5-6,9,12,14,16-17H,1-4,7-8,10-11H2 |
InChI Key |
HAMPAFQPOKYYPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



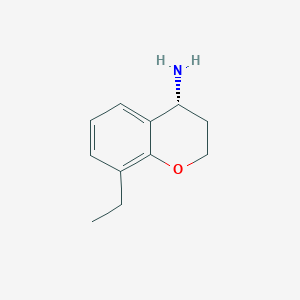
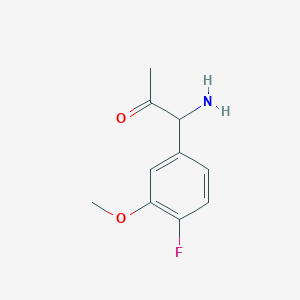

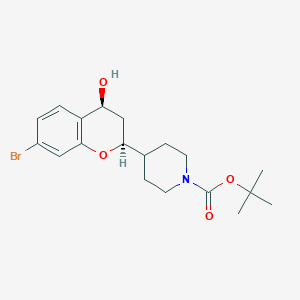

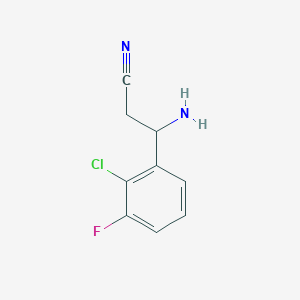
![3-Ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052768.png)
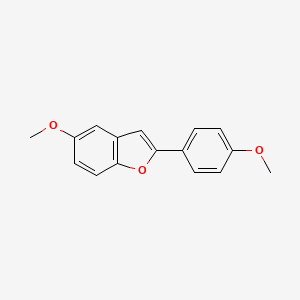
![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)
